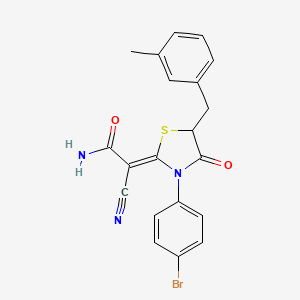

(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Description

The compound “(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide” is a thiazolidinone derivative characterized by a Z-configuration around the exocyclic double bond. Its structure includes a 4-bromophenyl substituent at position 3, a 3-methylbenzyl group at position 5, and a cyanoacetamide moiety at position 2. The 4-oxothiazolidin-2-ylidene core is a hallmark of bioactive thiazolidinones, which are known for antimicrobial, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name |

(2Z)-2-[3-(4-bromophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2S/c1-12-3-2-4-13(9-12)10-17-19(26)24(15-7-5-14(21)6-8-15)20(27-17)16(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYFZHZRPNVCRQ-SILNSSARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the cyclocondensation of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various electrophiles. The structure of the compound is confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated against various microbial strains and in different biological assays.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized thiazolidinone derivatives against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5a | E. coli | 18 |

| 6 | K. pneumoniae | 20 |

| 8b | S. aureus | 22 |

| 16a | E. coli | 19 |

| 16b | S. aureus | 21 |

These findings suggest that modifications in the thiazolidinone structure can significantly influence antimicrobial potency.

The mechanism by which this compound exerts its biological effects involves interaction with specific target proteins, leading to the inhibition of critical biochemical pathways. This compound's structure allows it to effectively bind to these targets, disrupting normal cellular functions and promoting cell death in susceptible organisms .

Case Studies

- Antibacterial Efficacy : A recent study highlighted the effectiveness of thiazolidinone derivatives against multi-drug resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against MRSA, showcasing its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on human cancer cell lines, revealing that the compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 30 µM, depending on the cell line tested. This suggests potential applications in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations

Substituent Influence on Activity :

- The 4-bromophenyl group in the target compound is shared with the oxadiazole derivative in , which exhibited 59.5% anti-inflammatory activity. This suggests brominated aryl groups enhance binding to inflammatory targets .

- The 3-methylbenzyl group in the target compound is distinct from the 4-fluorobenzyl group in ’s compound. Fluorinated analogs often exhibit improved metabolic stability and target affinity, but methyl groups may enhance lipophilicity .

Core Heterocycle Differences: The target compound’s 4-oxothiazolidin-2-ylidene core differs from the oxadiazole () and imidazolone () cores. Thiazolidinones are generally associated with antimicrobial and antidiabetic activities, while oxadiazoles are linked to anti-inflammatory effects .

Biological Activity Gaps: While the target compound’s cyanoacetamide moiety is unique among the compared analogs, similar cyano-substituted thiazolidinones (e.g., ’s 2-cyanoacetamide derivative) are hypothesized to modulate enzyme inhibition via hydrogen bonding .

Structural Validation and Crystallography

The SHELX and ORTEP programs () are critical for validating the stereochemistry and crystallographic parameters of such compounds. For instance, the Z-configuration in the target compound could be confirmed using SHELXL refinement and ORTEP visualization .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide, and how can reaction yields be improved?

- Methodology : A multi-step approach is recommended, starting with the condensation of 4-bromophenyl isothiocyanate with 3-methylbenzylamine to form a thiourea intermediate. Cyclization using chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, followed by reaction with cyanoacetic acid in the presence of triethylamine (TEA), yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Optimize reaction time (e.g., 36–48 hours for cyclization) and stoichiometric ratios (e.g., 1.1–1.5 equiv. of TEA) to enhance yields above 60% .

Q. How can the stereochemical configuration (Z-isomer) of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. Grow crystals via slow evaporation of a saturated DCM/hexane solution. Data collection at 100 K using a synchrotron or Mo-Kα source, followed by refinement with SHELXL (via WinGX), confirms the Z-configuration through anisotropic displacement parameters and hydrogen-bonding patterns .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The thiazolidinone carbonyl (C=O) appears at ~170 ppm (¹³C), while the cyano group (C≡N) shows a sharp singlet at ~2.3 ppm (¹H).

- IR : Confirm C=O (1670–1700 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches.

- HRMS : Validate molecular formula (e.g., C₂₀H₁₅BrN₂O₂S) with <2 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reaction pathways of this compound?

- Methodology : Perform geometry optimization using the B3LYP/6-311+G(d,p) functional. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at the cyano group). Compare experimental IR/NMR data with DFT-derived vibrational frequencies and chemical shifts to validate the computational model. Use Gibbs free energy profiles to analyze cyclization kinetics .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical stability?

- Methodology : Analyze Hirshfeld surfaces via CrystalExplorer to quantify interactions. The 4-bromophenyl group likely participates in C–H···π interactions (3.5–4.0 Å), while the thiazolidinone oxygen forms hydrogen bonds (e.g., N–H···O, ~2.8 Å). These interactions enhance thermal stability (TGA/DSC: decomposition >200°C) and reduce solubility in polar solvents .

Q. How can structure-activity relationships (SARs) be explored for antimicrobial activity?

- Methodology :

- Synthesis analogs : Replace the 3-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Computational docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI), a target for thiazolidinone derivatives. Correlate docking scores (e.g., ΔG = −8.5 kcal/mol) with experimental MICs .

Methodological Tools and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.